Enhanced Potency Compared to Structural Analog AT-61
AT-130 demonstrates significantly improved potency compared to its structural analog AT-61. In HepAD38 cells, AT-130 inhibits HBV DNA replication with an EC50 of 0.13 μM, representing a nearly 15-fold enhancement over AT-61, which has an EC50 of 1.9 μM [1]. This potency difference is consistent across wild-type HBV replication assays, where AT-130 exhibits an IC50 of 2.40 ± 0.92 μM compared to 21.2 ± 9.5 μM for AT-61 [2].
| Evidence Dimension | Inhibition of HBV DNA replication (EC50) |
|---|---|
| Target Compound Data | 0.13 μM |
| Comparator Or Baseline | AT-61: 1.9 μM |
| Quantified Difference | ~15-fold improvement in potency |
| Conditions | HepAD38 cell line |
Why This Matters
This potency difference enables lower effective concentrations in vitro, reducing potential off-target effects and compound consumption.
- [1] Synapse Database. AT-61 Drug Profile. Accessed 2025. View Source
- [2] Delaney WE 4th, et al. Phenylpropenamide derivatives AT-61 and AT-130 inhibit replication of wild-type and lamivudine-resistant strains of hepatitis B virus in vitro. Antimicrob Agents Chemother. 2002 Sep;46(9):3057-60. View Source
